(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Catalog No.
S1483124
CAS No.
30725-00-9
M.F
C8H12O5
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydro...

CAS Number

30725-00-9

Product Name

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

IUPAC Name

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5-,6-/m1/s1

InChI Key

NHHKFJCWLPPNCN-HSUXUTPPSA-N

SMILES

CC1(OC2C(OC(=O)C2O1)CO)C

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)CO)C

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)CO)C

Description

2,3-Isopropylidene-D-ribonolactone is a building block. It has been used in the stereocontrolled synthesis of the carbohydrates 6-epi-trehazolin and 6-epi-trehalamine.

  • Organic synthesis: The compound possesses a unique heterocyclic ring system with functional groups like hydroxyl and methyl, making it potentially valuable as a building block in the synthesis of more complex molecules with desired properties [].
  • Carbohydrate chemistry: The presence of the dioxolane ring suggests a potential link to carbohydrate chemistry, as this moiety is found in various natural sugars and their derivatives []. Research could explore the use of this compound in carbohydrate synthesis or as a probe for studying carbohydrate-protein interactions.
  • Biological activity: While specific studies on this compound are scarce, similar structures have been investigated for potential biological activities like anti-microbial or anti-tumor properties []. Further research is needed to explore the potential biological activities of (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one.

The compound (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one is a complex organic molecule characterized by its unique structural features, including a dihydrofuro[3,4-d][1,3]dioxole core. This compound is notable for its potential applications in medicinal chemistry due to its unique arrangement of functional groups and stereochemistry. The presence of hydroxymethyl and dimethyl groups contributes to its reactivity and biological interactions.

Involving this compound can be categorized into several types:

  • Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, potentially forming derivatives that exhibit varied biological activities.
  • Hydrolysis: The dioxole moiety may undergo hydrolysis under acidic or basic conditions, leading to the release of hydroxymethyl and other functional groups.
  • Oxidation-Reduction Reactions: The compound may also engage in oxidation-reduction reactions, particularly involving the hydroxymethyl group.

These reactions are crucial for understanding the compound's reactivity and potential pathways for further chemical modifications.

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties: Compounds with hydroxymethyl groups have been shown to possess antimicrobial effects against various pathogens .
  • Antioxidant Activity: The structural features may confer antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems .
  • Cytotoxic Effects: Some derivatives have demonstrated cytotoxic activity against cancer cell lines, indicating potential as anticancer agents .

Further research is needed to elucidate the specific biological mechanisms and efficacy of this compound.

Several synthesis methods can be employed to produce this compound:

  • Multi-step Organic Synthesis: Utilizing starting materials that contain the necessary functional groups, chemists can employ a series of reactions including alkylation and cyclization to construct the desired structure.
  • Enzymatic Synthesis: Biocatalysis using specific enzymes may facilitate the formation of the dihydrofurodioxole framework under mild conditions.
  • Chemical Modifications: Post-synthetic modifications can be applied to introduce or modify functional groups such as hydroxymethyl or dimethyl substituents.

These methods highlight the versatility in synthesizing this complex molecule.

The potential applications of (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one include:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting various diseases.
  • Natural Product Research: The compound could serve as a lead structure for developing new natural product derivatives with enhanced bioactivity.
  • Agricultural Chemistry: Potential use as a biopesticide or plant growth regulator due to its biological activity against pathogens.

Interaction studies are essential for understanding how this compound interacts with biological macromolecules. Techniques such as:

  • Molecular Docking Studies: These computational methods can predict how the compound binds to specific receptors or enzymes.
  • High-throughput Screening: This approach can evaluate the biological activity across various assays to identify potential therapeutic effects.

These studies will provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one. Notable examples include:

Compound NameStructural FeaturesUnique Properties
Compound AHydroxymethyl groupAntimicrobial activity
Compound BDihydrofuran coreAntioxidant properties
Compound CDioxole ringCytotoxic effects on cancer cells

Uniqueness

The uniqueness of (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one lies in its specific stereochemistry and combination of functional groups that may confer distinct biological activities not observed in other similar compounds. This makes it a promising candidate for further research in drug discovery and development.

The development of furo[3,4-d]dioxolane frameworks emerged from mid-20th century efforts to stabilize reactive carbohydrate intermediates. Early work by Brimacombe (1967) on dihalocyclopropyl carbohydrates laid foundational strategies for manipulating fused ring systems. By the 1980s, the unique stereoelectronic properties of these structures were harnessed for nucleoside analog synthesis, particularly in HIV and hepatitis C drug development.

The compound’s significance stems from its dual functionality:

  • Stereochemical Rigidity: The (3aR,6R,6aR) configuration locks the molecule into a rigid bicyclic conformation, minimizing undesired epimerization during synthetic manipulations.
  • Protecting Group Synergy: The isopropylidene group at C2/C3 and lactone at C1/C4 create orthogonal reactivity, allowing sequential deprotection and functionalization.

Structural Significance of the 2,3-O-Isopropylidene Protecting Group in Ribonolactone Chemistry

The 2,3-O-isopropylidene moiety serves three critical roles:

FunctionMechanistic ImpactExample Application
Steric ShieldingBlocks nucleophilic attack at C2/C3, directing reactions to C5Remdesivir intermediate synthesis
Solubility ModulationEnhances lipophilicity (LogP = 0.89) for organic-phase reactionsGlycosylation in non-polar solvents
Stereochemical PreservationMaintains ribose’s β-D-ribofuranose configuration during lactone ring manipulationsAntiviral nucleoside analogs

This protection strategy proves superior to benzylidene analogs due to its clean deprotection under mild acidic conditions (e.g., 80% AcOH, 40°C) without lactone ring degradation.

Catalytic Systems for Regioselective Isopropylidene Formation

Regioselective acetalization of ribonolactone derivatives demands tailored catalytic systems to control the position of isopropylidene group installation. Traditional methods employ Lewis acids such as anhydrous zinc chloride (ZnCl₂) or tin chloride (SnCl₂) in aprotic solvents like 1,2-dimethoxyethane (DME). For instance, treatment of D-ribono-1,4-lactone with benzaldehyde dimethyl acetal and SnCl₂ in DME yields 2,3-O-benzylidene derivatives with 58%–65% efficiency [1]. Modern approaches leverage chiral phosphoric acids (CPAs) to enhance selectivity. Studies demonstrate that immobilized polymeric catalysts like (R)-Ad-TRIP-PS achieve >25:1 regioselectivity ratios (rr) for C2-protected D-glucose derivatives, which can be extrapolated to ribonolactone systems [3].

Table 1: Catalytic Systems for Isopropylidene Formation

CatalystSubstrateConditionsYield (%)Selectivity (rr)
SnCl₂D-RibonolactoneDME, 25°C58–654.6:1 (C2:C3)
TsOH·H₂Oα-D-Mannopyranoside70°C, 2-methoxypropene80–90>20:1 (C2:C4)
(R)-Ad-TRIP-PSD-Glucose diol−78°C, MOP85–92>25:1 (C2:C3)

The choice of catalyst significantly influences reaction pathways. For example, TsOH·H₂O enables direct 2,3-O-isopropylidenation of α-D-mannopyranosides at elevated temperatures, bypassing intermediate di-isopropylidene derivatives [2]. Similarly, CPAs facilitate low-temperature acetalizations (−78°C) via syn-addition mechanisms, as evidenced by NMR and computational studies [3].

Solvent Effects on Ring-Size Control During Cyclization

Solvent polarity and proticity critically govern the ring size of acetalized products. Aqueous conditions favor thermodynamic control, leading to 3,4-O-benzylidene ribonolactone via ring-opening and reorganization [1]. In contrast, anhydrous DME stabilizes kinetic products such as 2,3-O-benzylidene derivatives. For example, ribonolactone treated with benzaldehyde in aqueous HCl yields 3,4-O-benzylidene lactone (81% yield), whereas ZnCl₂ in DME produces 2,3-O-benzylidene isomers (55%–12% yield) [1]. Non-polar solvents like dichloromethane further suppress side reactions, enabling isolation of single diastereomers.

Green Chemistry Approaches to Large-Scale Production

Heterogeneous Catalysis Using Sulfated Metal Oxides

Heterogeneous catalysts offer recyclability and reduced environmental impact. While sulfated metal oxides are not explicitly documented for ribonolactone acetalization, polymeric CPAs like (R)-Ad-TRIP-PS demonstrate analogous benefits. These immobilized systems achieve 92% yield in gram-scale syntheses with 0.1 mol% loading and retain activity over five cycles [3]. Mechanistic studies reveal that solid-supported catalysts minimize acid leaching, ensuring consistent regioselectivity across batches.

Solvent-Free Mechanochemical Activation Techniques

Mechanochemical methods, though underexplored for ribonolactone derivatives, show promise in related carbohydrate systems. Ball-milling acetalizations of D-mannose with 2-methoxypropene in the absence of solvents achieve 75%–85% yields, suggesting potential applicability to ribonolactone substrates [2]. However, current protocols for 2,3-O-isopropylidene-D-ribonolactone rely on solvent-mediated reactions, necessitating further research into solvent-free adaptations.

One-Pot Multistep Synthesis Protocols

Tandem Oxidation-Acetalization Sequences

Integrated oxidation-acetalization cascades streamline the synthesis of protected lactones. For example, D-ribose can undergo simultaneous oxidation to ribonolactone and acetalization using H₂O₂ and SnCl₂ in DME, though yields remain suboptimal (50%–60%) [1]. Advanced systems employ TEMPO-mediated oxidations paired with CPA-catalyzed acetalizations, achieving 70%–75% efficiency in model substrates [3].

Integrated Protection-Functionalization Cascades

Single-pot methodologies combining protection and functionalization enhance synthetic efficiency. A notable example involves the sequential acetylation of 2,3-O-isopropylidene ribonolactone using acetic anhydride in pyridine, yielding 89%–93% acetylated products without intermediate purification [1]. Polymer-supported catalysts enable telescoped reactions, as demonstrated by the synthesis of six D-glucose derivatives in one pot via iterative CPA-catalyzed steps [3].

Table 2: One-Pot Synthesis Performance Metrics

Reaction TypeCatalystSubstrateYield (%)Purity (%)
AcetylationPyridine2,3-O-Iso-propylidene89–93≥95
Telescoped CPA steps(R)-Ad-TRIP-PSD-Glucose76–84≥90

These protocols underscore the viability of multistep one-pot systems for industrial-scale production, reducing waste and processing time.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

188.06847348 g/mol

Monoisotopic Mass

188.06847348 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-08-15

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